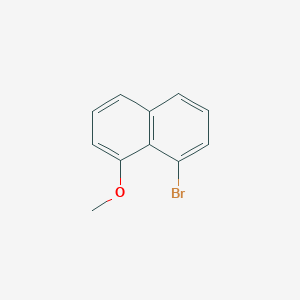

1-Bromo-8-methoxynaphthalene

説明

1-Bromo-8-methoxynaphthalene is a naphthalene derivative with bromine and methoxy substituents at positions 1 and 8, respectively. Its molecular formula is C₁₁H₉BrO, with a molecular weight of 237.09 g/mol (inferred from its positional isomer, 1-bromo-7-methoxynaphthalene) . The compound is used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or functional materials. However, direct physical data for the 8-methoxy derivative are sparse in the provided evidence, necessitating comparisons with positional isomers and structurally related compounds.

特性

IUPAC Name |

1-bromo-8-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUDGARERYTKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-8-methoxynaphthalene can be synthesized through several methods. One common approach involves the bromination of 8-methoxynaphthalene. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions: 1-Bromo-8-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as cyanide, forming 8-methoxy-1-naphthonitrile.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

8-Methoxy-1-naphthonitrile: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through coupling reactions.

科学的研究の応用

Synthetic Applications

1-Bromo-8-methoxynaphthalene serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Biaryls : It is utilized in palladium-catalyzed Ullmann coupling reactions to form biaryls and biheterocycles, which are significant in the development of pharmaceuticals and agrochemicals .

- Aziridination Reactions : The compound acts as a reagent for synthesizing catalysts used in highly enantioselective aziridination of styrene derivatives. This reaction is important for producing chiral amines, which are valuable in drug synthesis .

Material Science

In materials science, this compound has been explored for its potential use in:

- Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its charge transport properties are under investigation for enhancing device performance .

Medicinal Chemistry

The compound's role extends into medicinal chemistry, where it is being studied for its biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research is ongoing to explore its mechanisms of action against various cancer cell lines .

Case Study 1: Synthesis of Chiral Amines

A study demonstrated the use of this compound as a precursor for synthesizing chiral amines through enantioselective aziridination. The process involved the formation of a catalytic complex that facilitated the transformation with high selectivity, highlighting the compound's utility in producing pharmaceutical intermediates.

Case Study 2: Development of OLED Materials

Research focused on incorporating this compound into polymer matrices for OLED applications. The resulting materials exhibited improved charge mobility and luminescence efficiency compared to conventional materials, suggesting potential for commercial applications in display technologies.

作用機序

The mechanism of action of 1-Bromo-8-methoxynaphthalene largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, it forms new carbon-carbon bonds through palladium-catalyzed processes. These reactions involve the formation and breaking of chemical bonds, facilitated by catalysts and specific reaction conditions .

類似化合物との比較

Positional Isomers: Bromine and Methoxy Substituents

1-Bromo-2-Methoxynaphthalene

- Synthesis : Prepared via methylation of 1-bromo-2-naphthol (86% yield) or bromination of 2-methoxynaphthalene .

- ¹H NMR : Methoxy signal at δ 3.98 (s, 3H); aromatic protons show distinct splitting patterns (e.g., δ 6.66 for H-3) .

- Applications : Used in palladium-catalyzed cross-couplings due to the ortho-positioned bromine and methoxy groups.

1-Bromo-3-Methoxynaphthalene

- Synthesis: Produced via BBr₃-mediated demethylation of a dihydronaphthalenone precursor (70% yield) .

1-Bromo-4-Methoxynaphthalene

- ¹H NMR : Methoxy signal at δ 3.98 (s, 3H); aromatic protons at δ 7.56–8.34 .

- ¹³C NMR : Methoxy carbon at δ 55.69; aromatic carbons range from δ 104.54 to 155.26 .

1-Bromo-7-Methoxynaphthalene

- Physical Data : CAS 83710-61-6; molecular weight 237.09 g/mol .

- Synthesis: Not detailed in evidence but likely analogous to other isomers (e.g., methylation or bromination).

Comparative Analysis

- Reactivity : Bromine at position 1 in all isomers facilitates substitution reactions. The methoxy group’s position influences electronic effects (e.g., para-methoxy enhances resonance stabilization).

- Synthetic Yields : 1-Bromo-2-methoxynaphthalene has the highest reported yield (86%) , while 1-bromo-3-methoxynaphthalene yields 70% .

- Spectroscopy : Methoxy protons in all isomers resonate near δ 3.98–4.00. Aromatic shifts vary with substituent positions (e.g., δ 8.34 for H-8 in 1-bromo-4-methoxynaphthalene) .

Substituent Effects: Bromine with Other Functional Groups

1-Bromo-2-(Bromomethyl)Naphthalene

- Structure : Bromine at position 1 and bromomethyl at position 2.

- Applications : The bromomethyl group is highly reactive in nucleophilic substitutions, unlike the methoxy group .

1-Bromo-2-Methylnaphthalene

- Physical Data: Commercial availability noted (CAS 2586-62-1); molecular weight 221.09 g/mol .

- Reactivity : Methyl groups are electron-donating, reducing bromine’s electrophilicity compared to methoxy derivatives.

1-Bromonaphthalene

- Physical Data : Boiling point 281°C; soluble in alcohols, benzene, and ethers .

- Comparison : The absence of a methoxy group lowers polarity, reducing solubility in polar solvents compared to methoxylated derivatives.

Physicochemical Properties

*Inferred data; direct measurements unavailable.

生物活性

1-Bromo-8-methoxynaphthalene is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound (CHBrO) features a bromine atom and a methoxy group attached to the naphthalene ring. The synthesis typically involves the bromination of 8-methoxynaphthalene, which can be achieved through various methods, including electrophilic aromatic substitution reactions.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antifungal Activity : It has shown efficacy against certain fungal strains, suggesting potential applications in agriculture as a biofungicide .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, including those related to purine metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially leading to increased permeability and cell lysis in microbial cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Efficacy against fungal strains | |

| Antioxidant | Reduction of oxidative stress markers |

Research Insights

- A study published in PubMed indicated that this compound demonstrated significant antifungal activity against plant pathogenic fungi, making it a candidate for development as a biofungicide .

- Another research highlighted its potential as an antibiotic by inhibiting adenine deaminase, which is crucial for purine metabolism in various organisms. This mechanism suggests that the compound could be utilized in therapeutic applications against infections .

- A recent investigation into the compound's antioxidant properties showed that it could effectively scavenge free radicals, thereby reducing oxidative damage in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。